molecular formula C20H10Cl3NO3 B2587557 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 899942-26-8

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2587557
CAS No.: 899942-26-8
M. Wt: 418.65
InChI Key: NQICXTFYYCAODI-UHFFFAOYSA-N
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Description

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 899942-26-8) is an advanced heterocyclic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising quinoline and furan rings, multiple chlorine atoms for enhanced lipophilicity, and a free carboxylic acid group that allows for further synthetic modification into various derivatives . Its molecular formula is C₂₀H₁₀Cl₃NO₃ and it has a molecular weight of 418.66 g/mol . The core quinoline-4-carboxylic acid scaffold is recognized as a privileged structure in the design of novel Histone Deacetylase (HDAC) inhibitors for anticancer research . When incorporated into the cap region of HDAC inhibitor pharmacophores, this structure can contribute to potent enzyme inhibitory activity and selectivity . Furthermore, analogs based on the 2-(furan-2-yl)quinoline-4-carboxylic acid structure have demonstrated promising in vitro anti-tuberculosis activity, with minimum inhibitory concentrations (MIC) comparable to standard therapeutic agents . Furan-quinoline hybrids have also been synthesized and evaluated for significant cytotoxic activity against human cancer cell lines, as well as for DNA cleavage capabilities, highlighting their potential as lead compounds in oncology research . The presence of multiple halogen atoms is known to remarkably enhance these biological activities . Researchers value this compound for its chemical stability, selective reactivity, and versatility as a key intermediate in developing new pharmacologically active agents . This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

6-chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3NO3/c21-10-2-4-16-13(7-10)14(20(25)26)9-17(24-16)19-6-5-18(27-19)12-3-1-11(22)8-15(12)23/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICXTFYYCAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenyl furan with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Compound 29)

  • Structural Differences : The furan substituent here is a 5-methyl group instead of 2,4-dichlorophenyl.
  • Synthesis : Prepared via coupling reactions similar to the target compound, yielding 29 as a pale cream solid.
  • Key Properties: Reduced steric bulk compared to the dichlorophenyl analog. Lower molecular weight (C₁₆H₁₁ClNO₃ vs. C₂₀H₁₁Cl₃NO₃).

2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid (CAS 634177-82-5)

  • Structural Differences: Chlorine is at the quinoline’s 6-methyl position, and the furan bears a 3-chlorophenyl group.
  • Key Properties: Molecular formula: C₂₁H₁₄ClNO₃. The 3-chloro substitution on phenyl alters electronic distribution compared to 2,4-dichloro.
  • Implications : The meta-chloro configuration may reduce steric hindrance, improving solubility but possibly weakening π-π stacking interactions.

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-27-4)

  • Structural Differences : The furan substituent is a 3-(trifluoromethyl)phenyl group.
  • Key Properties :
    • Molecular weight: 417.77 g/mol.
    • The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability.
  • Implications : Increased lipophilicity (logP) may improve membrane permeability but reduce aqueous solubility.

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-35-4)

  • Structural Differences: Bromine replaces chlorine at quinoline position 6, and the furan has a 2,5-dichlorophenyl group.
  • Key Properties :
    • Higher molecular weight (due to Br vs. Cl).
    • Bromine’s larger atomic radius may enhance halogen bonding in biological targets.

Ester Derivatives: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-Chloro-3-methylquinoline-4-carboxylate

  • Structural Differences : The carboxylic acid is esterified with a 2-(2,4-dichlorophenyl)-2-oxoethyl group.
  • Key Properties :
    • Esterification increases molecular weight and alters pharmacokinetics (e.g., slower hydrolysis).

Comparative Analysis Table

Compound Name Quinoline Substituent (Position 6) Furan Substituent Molecular Weight (g/mol) Key Properties
Target Compound Cl 5-(2,4-dichlorophenyl) ~438.6 (estimated) High halogen content; potential for strong enzyme inhibition.
6-Chloro-2-(5-methylfuran-2-yl) analog Cl 5-methyl 300.7 Lower steric hindrance; moderate lipophilicity.
3-Trifluoromethylphenyl analog Cl 5-[3-(CF₃)phenyl] 417.8 Enhanced metabolic stability; high logP.
6-Bromo-2,5-dichlorophenyl analog Br 5-(2,5-dichlorophenyl) ~487.2 Stronger halogen bonding; altered steric effects.
Ester derivative Cl Esterified (2,4-dichlorophenyl) ~502.9 Prodrug design; improved absorption but delayed activity.

Biological Activity

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, characterized by its unique structure that includes a quinoline core, a furan moiety, and a dichlorophenyl group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential antitubercular properties.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following features:

  • Quinoline Core : A bicyclic structure that is often associated with various biological activities.
  • Furan Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Dichlorophenyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.

The presence of chlorine atoms and the carboxylic acid functional group are critical for its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been observed to have cytotoxic effects on human leukemia (CEM-13) and breast cancer (MCF-7) cells, with IC50 values indicating promising potency compared to established chemotherapeutic agents like doxorubicin.
  • Antitubercular Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitubercular activity, although further research is needed to elucidate its efficacy against Mycobacterium tuberculosis.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted proliferation in cancer cells.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
      • MCF-7 (breast adenocarcinoma): IC50 = 0.76 µM
      • U937 (acute monocytic leukemia): IC50 = 0.65 µM
    • These values indicate a strong potential for further development as an anticancer agent.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, demonstrating significant inhibition zones in disk diffusion assays.
  • Antitubercular Activity :
    • Initial testing revealed moderate activity against Mycobacterium tuberculosis with MIC values around 62.57 µg/mL for certain derivatives.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
6-ChloroquinolineQuinoline coreAntimicrobial activity
5-(2,4-Dichlorophenyl)furanFuran ring with dichlorophenyl substitutionPotential herbicidal properties
6-AminoquinolineAmino group at position 6Antimalarial properties
5-FluorouracilPyrimidine derivativeWidely used in cancer therapy

This table illustrates how the specific combination of functional groups in this compound confers distinct biological activities not observed in other compounds.

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